"toxicological profile and health hazards of methylbutylnitrosamine"
"toxicological profile and health hazards of methylbutylnitrosamine"
Technical Monograph: Toxicological Characterization and Hazard Assessment of
Executive Summary & Nomenclature Disambiguation
-Nitrosomethyl-n-butylamine (MBNA) is a potent carcinogenic nitrosamine impurity often utilized as a reference standard in toxicological research and pharmaceutical quality control.[1] It belongs to the dialkylnitrosamine class, characterized by its ability to alkylate DNA following metabolic activation.CRITICAL NOMENCLATURE ALERT:
Researchers must distinguish this compound from the similarly abbreviated NMBA (
-
This Guide:
-Nitrosomethyl-n-butylamine (CAS: 7068-83-9).[1][2][3][4] -
Sartan Impurity:
-Nitroso- -methyl-4-aminobutyric acid (CAS: 61445-55-4).[1]
Confusion between these two entities can lead to critical errors in risk assessment and analytical method development.
Physicochemical Identity
MBNA is a volatile, lipophilic liquid. Its structural simplicity facilitates rapid absorption and distribution, while its asymmetry (methyl vs. butyl group) results in distinct metabolic pathways compared to symmetric nitrosamines like NDMA.
| Property | Data | Relevance |
| Chemical Name | Official IUPAC designation | |
| CAS Number | 7068-83-9 | Unique Identifier |
| Formula | Molecular composition | |
| Molecular Weight | 116.16 g/mol | Mass spectrometry target |
| Boiling Point | ~180°C (predicted) | GC method suitability |
| Solubility | Soluble in organic solvents, lipids; mod. water solubility | Bioavailability & Extraction |
| Appearance | Pale yellow liquid | Visual identification |
Mechanism of Action: Metabolic Bioactivation
MBNA is a pro-carcinogen . It is biologically inert until metabolized by the Cytochrome P450 (CYP) enzyme system. The toxicity is driven by
Mechanistic Pathway
-
Enzymatic Attack: CYP2A6 and CYP2E1 facilitate
-hydroxylation at the carbon adjacent to the nitroso nitrogen.[1] -
Regioselectivity: Hydroxylation can occur on the methyl group or the
-carbon of the butyl chain. Methyl hydroxylation is often kinetically favored but both pathways yield DNA-damaging agents.[1] -
Decomposition: The
-hydroxy intermediate spontaneously decomposes, releasing an aldehyde (formaldehyde or butanal) and an alkyldiazonium ion. -
DNA Alkylation: The diazonium ion degrades into a carbocation, which attacks nucleophilic sites on DNA, primarily the
and positions of guanine. -methylguanine adducts are particularly mutagenic (GC AT transitions).[1]
Figure 1: Metabolic bioactivation pathway of MBNA. The compound requires CYP450-mediated
Toxicological Profile
The toxicological hazards of MBNA are well-documented in rodent models, serving as a basis for its classification as a probable human carcinogen.[1]
Carcinogenicity & Target Organs
MBNA exhibits high organospecificity, which varies by species and route of administration.
-
Esophagus (Rat): The primary target. Oral administration (drinking water or gavage) consistently induces esophageal papillomas and carcinomas. This specificity suggests high CYP expression in the rat esophageal mucosa capable of activating MBNA.
-
Urinary Bladder (Rat/Mouse): A secondary target, particularly when administered subcutaneously.
-
Liver: Hepatocarcinogenicity is observed but is often less dominant than esophageal tumors compared to NDMA.
-
Nasal Cavity & Lungs: Observed in hamsters and mice, respectively.[5][6]
Genotoxicity
-
Ames Test: Positive in Salmonella typhimurium strains (TA100, TA1535) only in the presence of metabolic activation (S9 fraction) . This confirms its status as an indirect-acting mutagen.[1]
-
In Vivo: Induces unscheduled DNA synthesis and DNA strand breaks in hepatocytes and esophageal epithelium.
Acute Toxicity
While carcinogenicity is the chronic concern, acute exposure is toxic.
-
LD50 (Rat, Oral): ~130–200 mg/kg (estimated based on structural analogues like NDBA and general nitrosamine class data).
-
Symptoms: Hepatotoxicity (centrilobular necrosis), hemorrhaging, and respiratory distress.
Regulatory Landscape & Risk Assessment
In the context of pharmaceutical impurities (ICH M7), MBNA is treated as a high-potency mutagenic carcinogen.
Acceptable Intake (AI) Limits
Regulatory agencies (FDA, EMA) apply strict limits based on the "Cohort of Concern."
-
CPCA (Carcinogenic Potency Categorization Approach):
-
MBNA is an
-nitroso-dialkylamine with an -hydrogen on both sides, allowing for robust metabolic activation.[1] -
Category: Likely Category 1 or 2 (High Potency).
-
Predicted AI: 26.5 ng/day (if classified as Category 1) or 96 ng/day (if Category 2).[7][8]
-
Note: Without a compound-specific toxicology monograph from the FDA, the conservative default for small dialkyl nitrosamines is 26.5 ng/day .[1]
-
-
Control Strategy: Pharmaceutical manufacturers must control MBNA to levels often below 0.03 ppm (30 ppb) in the drug substance, depending on the maximum daily dose (MDD).
Analytical Methodologies
Detecting MBNA at nanogram levels requires high-sensitivity mass spectrometry.[1] The following protocol outlines a validated workflow compliant with regulatory expectations.
Method Selection
-
GC-MS/MS: Suitable due to MBNA's volatility.[1] Headspace injection is preferred to minimize matrix interference.
-
LC-MS/MS: Preferred for versatility, especially if analyzing multiple nitrosamines (including non-volatiles) simultaneously.
LC-MS/MS Protocol (Recommended)[1][5]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) using coconut charcoal or C18 cartridges.
-
Column: C18 or Biphenyl phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase:
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray) in Positive Mode .[7]
-
MRM Transitions:
-
Quantifier:
117.1 75.1 (Loss of propyl/propene group). -
Qualifier:
117.1 43.1 (Butyl fragment). -
Note: Precursor ion
is 117.1.
-
Figure 2: Analytical workflow for the trace quantification of MBNA in pharmaceutical matrices.
Safety & Handling Protocols
MBNA is a Carcinogen, Mutagen, and Acute Toxin .
-
Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Glovebox.
-
PPE: Double nitrile gloves (breakthrough time is short for nitrosamines), safety goggles, and lab coat.
-
Deactivation: Nitrosamines are stable in neutral/alkaline solutions but degrade in strong acid or under UV light.
-
Decontamination Solution: 50% Ethanol + 10% Hydrochloric Acid (Wait 30 mins) OR Strong UV irradiation (254 nm).[7]
-
-
Waste: Segregate as "Carcinogenic Chemical Waste." Do not mix with oxidizers (risk of exothermic reaction).
References
-
International Agency for Research on Cancer (IARC). (1978).[6] Some N-Nitroso Compounds.[1][2][3][4][11][12][6][9][10][13][14][15] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Lyon, France.
-
Lijinsky, W., & Reuber, M. D. (1983). Induction of tumors of the esophagus in rats by nitrosomethylalkylamines.[5][13][16] Journal of Cancer Research and Clinical Oncology, 106(3), 171–175.
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Reference for AI calculation methodologies).
-
Druckrey, H., et al. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten.[1] Zeitschrift für Krebsforschung, 69, 103–201. (The seminal paper on nitrosamine structure-activity relationships). [7]
Sources
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- 3. N-Nitrosomethyl-n-butylamine - OEHHA [oehha.ca.gov]
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- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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